
(4-Amino-1,3-phenylene)dimethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-1,3-phenylene)dimethanol hydrochloride is an organic compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . It is a derivative of phenylene with amino and dimethanol functional groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1,3-phenylene)dimethanol hydrochloride typically involves the reaction of 4-nitrobenzyl alcohol with reducing agents to form 4-aminobenzyl alcohol. This intermediate is then further reacted with formaldehyde under acidic conditions to yield (4-Amino-1,3-phenylene)dimethanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-1,3-phenylene)dimethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenylene derivatives .
Aplicaciones Científicas De Investigación
(4-Amino-1,3-phenylene)dimethanol hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Amino-1,3-phenylene)dimethanol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the dimethanol groups can undergo oxidation and reduction reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(5-Amino-1,3-phenylene)dimethanol: Similar in structure but with the amino group in a different position.
(4-Amino-1,2-phenylene)dimethanol: Another isomer with different reactivity due to the position of functional groups.
Uniqueness
(4-Amino-1,3-phenylene)dimethanol hydrochloride is unique due to its specific functional group arrangement, which provides distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research .
Propiedades
Fórmula molecular |
C8H12ClNO2 |
|---|---|
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
[4-amino-3-(hydroxymethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,10-11H,4-5,9H2;1H |
Clave InChI |
AZTBTFUVWUCWOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CO)CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



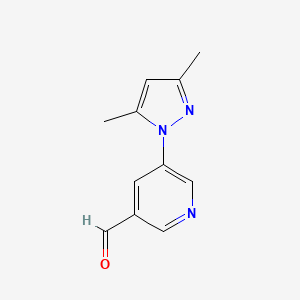
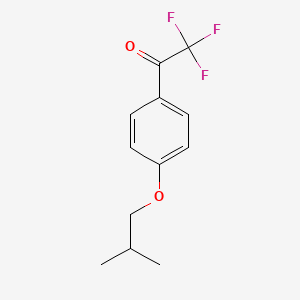
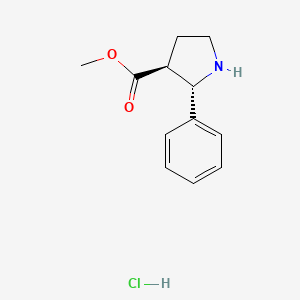
![4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)

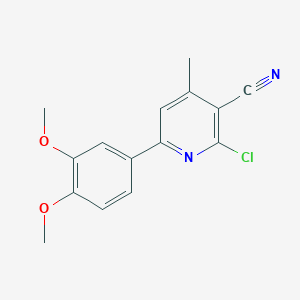
![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
![3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)
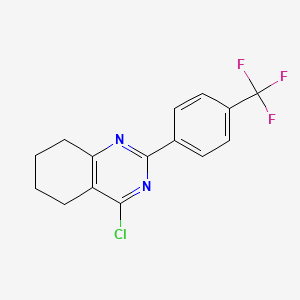
![6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13085304.png)

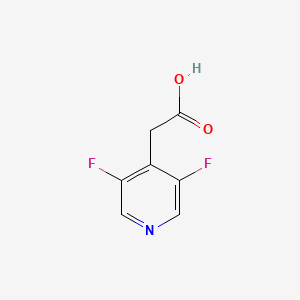
![5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085313.png)
